2-(3-Chlorophenoxymethyl)benzonitrile
Description
2-(3-Chlorophenoxymethyl)benzonitrile is a benzonitrile derivative characterized by a 3-chlorophenoxymethyl substituent at the ortho position of the benzonitrile core. The compound’s core structure—a nitrile group attached to a benzene ring—is shared with numerous derivatives, where substituents like halogens, alkoxy groups, or aromatic extensions modulate reactivity, solubility, and biological activity .
Properties
CAS No. |
117428-45-2 |
|---|---|
Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-[(3-chlorophenoxy)methyl]benzonitrile |
InChI |
InChI=1S/C14H10ClNO/c15-13-6-3-7-14(8-13)17-10-12-5-2-1-4-11(12)9-16/h1-8H,10H2 |
InChI Key |
IXWWRMOKOAPKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC(=CC=C2)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- Synthesis Yields : While 3C achieves 86% yield , other analogs (e.g., styryl derivatives) may require multi-step syntheses with lower efficiency .
- Data Gaps: Direct data on 2-(3-Chlorophenoxymethyl)benzonitrile’s solubility, toxicity, or biological activity is absent in the evidence, necessitating extrapolation from analogs.
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